2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12F2O4S and a molecular weight of 266.26 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, including drug development, catalysis, and material synthesis.
Scientific Research Applications
2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Synthesis: The compound is used in the synthesis of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(difluoromethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The difluoromethoxy group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the compound .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethoxy group can undergo nucleophilic substitution, while the sulfonate group can act as a leaving group in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethyl 4-methylbenzenesulfonate: This compound is similar in structure but has a different substitution pattern on the ethyl group.
2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Another similar compound with a different fluorine substitution pattern.
Uniqueness
2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(difluoromethoxy)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O4S/c1-8-2-4-9(5-3-8)17(13,14)16-7-6-15-10(11)12/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLWBAIJTAYJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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